1-Trimethylsilyl-1,4-pentadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(penta-1,4-diynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYMNPFNLMDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222003 | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71789-10-1 | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071789101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl(penta-1,4-diyn-1-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne (CAS: 71789-10-1) for Advanced Synthesis

Abstract

1-Trimethylsilyl-1,4-pentadiyne is a highly versatile and valuable bifunctional building block in modern organic synthesis. Its structure, featuring a sterically protected terminal alkyne and a reactive internal alkyne, offers a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its physicochemical properties, synthesis protocols, key reaction classes with mechanistic considerations, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity to construct complex molecular architectures.

Introduction: The Strategic Advantage of a Bifunctional Diyne

In the landscape of synthetic chemistry, reagents that allow for controlled, stepwise elaboration are of paramount importance. This compound emerges as a significant player in this context. The trimethylsilyl (TMS) group serves as a robust, yet readily cleavable, protecting group for the terminal C-1 alkyne. This strategic protection leaves the internal C-4 alkyne available for a distinct set of chemical transformations.

The core utility of this molecule lies in its capacity for orthogonal reactivity. One can first perform chemistry at the internal alkyne, and then, in a subsequent step, cleave the TMS group to unmask a new reactive handle—the terminal alkyne—for further coupling or cyclization reactions. This guide will detail the practical application of this synthetic strategy.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71789-10-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₂Si | [1][2][6] |

| Molecular Weight | 136.27 g/mol | [1][6] |

| Boiling Point | 127-128 °C (lit.) | |

| 42 °C at 25 mmHg (33.3 mbar) | [7] | |

| Density | 0.747 g/cm³ at 25 °C (lit.) | |

| Melting Point | -80 °C (lit.) | |

| Appearance | Colorless liquid | |

| UN Number | 1993 | [8] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product confirmation.

-

¹H NMR (CDCl₃):

-

δ ≈ 2.05 ppm (t, 1H, ≡C-H): The terminal acetylenic proton, coupled to the methylene protons.

-

δ ≈ 2.50 ppm (t, 2H, -CH₂-): The propargylic methylene protons.

-

δ ≈ 0.15 ppm (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the TMS group.

-

-

¹³C NMR (CDCl₃):

-

δ ≈ 89 ppm (C≡CSi)

-

δ ≈ 85 ppm (C≡CSi)

-

δ ≈ 82 ppm (≡C-H)

-

δ ≈ 69 ppm (≡C-H)

-

δ ≈ 12 ppm (-CH₂-)

-

δ ≈ 0.0 ppm (-Si(CH₃)₃)

-

-

IR (Neat):

-

ν ≈ 3310 cm⁻¹ (strong, sharp, ≡C-H stretch)

-

ν ≈ 2175 cm⁻¹ (medium, C≡C stretch, silyl-substituted)

-

ν ≈ 2120 cm⁻¹ (weak, C≡C stretch, terminal)

-

ν ≈ 1250, 840 cm⁻¹ (strong, Si-C stretches from TMS group)[6]

-

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The most common laboratory-scale synthesis involves the selective monosilylation of the parent 1,4-pentadiyne.

Synthetic Protocol: Monosilylation of 1,4-Pentadiyne

The key to this synthesis is the use of one equivalent of a strong base to selectively deprotonate one of the terminal alkynes, followed by quenching with trimethylsilyl chloride (TMSCl).

Causality: 1,4-Pentadiyne is a C-H acid (pKa ≈ 25-26). A strong, non-nucleophilic base like an alkyl lithium (e.g., n-BuLi) or a Grignard reagent is required to generate the acetylide anion. The reaction is typically run at low temperatures (-78 °C) to prevent side reactions, such as isomerization to the more stable conjugated 1,3-pentadiyne.[9] The subsequent addition of TMSCl rapidly and irreversibly traps the anion, affording the desired product.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1,4-Pentadiyne (1.0 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.0 eq) in hexanes, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour.

-

Silylation: Trimethylsilyl chloride (1.1 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two alkyne moieties.

Selective Deprotection of the TMS Group

The C-Si bond is readily cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. This is the most fundamental transformation of this substrate.

Mechanism: The most common methods involve fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or basic methanolysis (e.g., K₂CO₃ in methanol). Fluoride's high affinity for silicon forms a hypervalent silicate intermediate, which readily breaks the Si-C bond. In basic methanol, the methoxide ion attacks the silicon center, leading to the same outcome.

Caption: Selective removal of the TMS protecting group.

Cross-Coupling Reactions

This class of reactions is where the molecule's bifunctionality truly shines. One can perform a coupling reaction on the internal alkyne, then deprotect and perform a second, different coupling on the newly formed terminal alkyne.

-

Sonogashira Coupling: While the TMS-protected alkyne can participate, the terminal alkyne (after deprotection) is highly reactive in palladium-copper catalyzed Sonogashira couplings with aryl or vinyl halides. This is a powerful method for constructing C(sp)-C(sp²) bonds.[10]

-

Cadiot-Chodkiewicz Coupling: After deprotection, the resulting terminal alkyne is an ideal substrate for copper-catalyzed coupling with a 1-bromoalkyne to generate unsymmetrical 1,3-diynes.

-

Glaser-Hay Coupling: The deprotected terminal alkyne can undergo oxidative homocoupling in the presence of a copper catalyst (e.g., CuCl/TMEDA) and an oxidant (O₂) to form symmetrical 1,3,5,7-octatetrayne derivatives. This chemistry is foundational for creating conjugated polyyne systems.[11][12]

Cycloaddition Reactions

The alkynes can participate in various cycloaddition reactions. For example, the deprotected terminal alkyne is a prime candidate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,4-disubstituted 1,2,3-triazoles.[10] The internal, silylated alkyne is less reactive in CuAAC but may participate in strain-promoted or thermal cycloadditions.

Caption: Logical flow demonstrating the orthogonal synthetic utility.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science. This compound is a hazardous chemical that requires careful handling.

Hazard Profile:

-

Flammability: Highly flammable liquid and vapor (GHS Category 2).[8] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Health Hazards: May be fatal if swallowed and enters airways (Aspiration Hazard Category 1).

-

Transport: Classified as a Dangerous Good for transport (UN1993).[1][8]

Handling Protocols:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Inert Atmosphere: While more stable than its parent diyne, prolonged storage or reactions at elevated temperatures should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

-

Grounding: Use explosion-proof equipment and ensure containers are properly grounded to prevent static discharge, which can be an ignition source.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

Keep away from ignition sources and oxidizing agents.

Conclusion

This compound is more than just a reagent; it is a strategic tool. Its carefully designed structure provides a gateway to complex molecular designs through controlled, sequential reactions. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential for applications ranging from medicinal chemistry to materials science. Adherence to strict safety protocols is non-negotiable and ensures that the pursuit of scientific innovation is conducted responsibly.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound. [Link]

-

PubChemLite. This compound. [Link]

-

University of Western Australia. A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. UWA Profiles and Research Repository. [Link]

-

Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

Wikipedia. 1,4-Pentadiyne. [Link]

-

National Institute of Standards and Technology. This compound Phase change data. NIST Chemistry WebBook. [Link]

-

ResearchGate. The reaction of 1,4‐bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4– Zintl anions and the influence of water. [Link]

-

Larson, G. L. Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 71789-10-1 [chemicalbook.com]

- 5. H53436.03 [thermofisher.com]

- 6. This compound | C8H12Si | CID 144510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne: Structure, Synthesis, and Synthetic Utility

Executive Summary: 1-Trimethylsilyl-1,4-pentadiyne is a versatile bifunctional reagent crucial in modern organic synthesis. Its structure, featuring both a sterically protected terminal alkyne and a free terminal alkyne separated by a methylene spacer, allows for highly selective, sequential chemical transformations. This guide provides an in-depth analysis of its molecular structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic protocol and explores the compound's reactivity, highlighting its applications as a molecular linchpin in the construction of complex architectures relevant to materials science and drug development.

Molecular Structure and Nomenclature

The utility of any synthetic building block is fundamentally derived from its structure. This compound is a prime example of rational molecular design, offering two distinct reactive sites for controlled chemical manipulation.

IUPAC Naming and Synonyms

While commonly referred to as this compound, its formal IUPAC name is trimethyl(penta-1,4-diynyl)silane [1][2]. This nomenclature precisely defines the connectivity: a trimethylsilyl group attached to a five-carbon chain containing triple bonds starting at positions 1 and 4. The compound is registered under CAS Number 71789-10-1 [3][4].

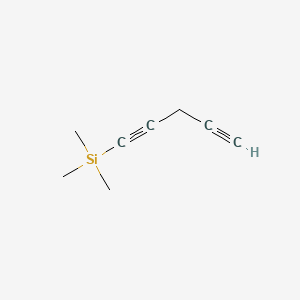

Structural Analysis

The molecule's architecture consists of a five-carbon backbone. One terminus is an sp-hybridized carbon atom covalently bonded to a silicon atom of a trimethylsilyl (TMS) group. The other terminus is a classic terminal alkyne with an sp-hybridized carbon bonded to a hydrogen atom. These two acetylenic functionalities are separated by a flexible sp³-hybridized methylene (-CH₂) group at the C3 position.

This arrangement has profound implications for its reactivity:

-

The TMS-Protected Alkyne (C1-C2): The bulky TMS group serves as a robust protecting group for the terminal alkyne at C1. This bond is stable to many reaction conditions but can be selectively cleaved under specific nucleophilic (e.g., fluoride ions) or basic conditions[5][6].

-

The Terminal Alkyne (C4-C5): The C-H bond at C5 is acidic (pKa ≈ 25) and can be readily deprotonated by a suitable base (e.g., organolithium reagents) to form a potent carbon nucleophile (an acetylide).

-

The Methylene Spacer (C3): The insulating -CH₂- group prevents electronic conjugation between the two π-systems, ensuring that they react independently of one another.

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of this compound is unequivocally achieved through a combination of spectroscopic methods. These data serve as a self-validating system for any researcher synthesizing or using this compound.

-

¹H NMR (in CDCl₃):

-

~0.15 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl group, appearing as a sharp singlet.

-

~2.0 ppm (triplet, 1H): The terminal alkyne proton at C5, showing coupling to the C3 methylene protons.

-

~2.4 ppm (doublet of triplets, 2H): The propargylic methylene protons at C3, coupled to the terminal alkyne proton and showing long-range coupling.

-

-

¹³C NMR (in CDCl₃):

-

~0.0 ppm: The methyl carbons of the TMS group.

-

~15-20 ppm: The methylene carbon at C3.

-

~68 ppm: The terminal alkyne carbon (C5).

-

~84 ppm: The internal alkyne carbon (C4).

-

~85 ppm: The TMS-substituted alkyne carbon (C1).

-

~105 ppm: The internal alkyne carbon (C2).

-

-

Infrared (IR) Spectroscopy:

-

~3310 cm⁻¹ (strong, sharp): The ≡C-H stretch of the terminal alkyne. Its sharpness is a key indicator.

-

~2175 cm⁻¹ (weak to medium): The C≡C stretch of the TMS-substituted internal alkyne.

-

~2120 cm⁻¹ (weak): The C≡C stretch of the terminal alkyne.

-

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂Si | [1][3][7][8] |

| Molecular Weight | 136.27 g/mol | [1][3][7] |

| CAS Number | 71789-10-1 | [1][3][4] |

| Appearance | Colorless to yellowish liquid | [9] |

| Boiling Point | 315 K (42 °C) at 0.033 bar | [4] |

| InChIKey | JKYMNPFNLMDSFG-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

While commercially available, an in-house synthesis may be required for large-scale applications or derivatization. The most logical approach involves the nucleophilic substitution of a propargyl electrophile with a TMS-acetylide nucleophile.

Causality in Experimental Design

The choice of reagents and conditions is critical for success. The synthesis of 1,4-diynes can be challenging due to the propensity for rearrangement to more stable conjugated 1,3-diynes[9]. To circumvent this, the reaction must be performed under conditions that favor direct Sₙ2 substitution over elimination or rearrangement pathways. Using a lithium or magnesium acetylide at low temperatures is a field-proven strategy to ensure kinetic control.

Experimental Protocol: Synthesis of this compound

Reaction: (CH₃)₃Si-C≡C-Li + Br-CH₂-C≡C-H → (CH₃)₃Si-C≡C-CH₂-C≡C-H + LiBr

Materials:

-

Trimethylsilylacetylene (1.0 eq)

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)

-

Propargyl bromide (1.1 eq, 80% w/w in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add trimethylsilylacetylene, followed by the dropwise addition of n-butyllithium. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium acetylide is the critical first step, creating the necessary nucleophile.

-

Nucleophilic Substitution: Slowly add the propargyl bromide solution dropwise to the cold acetylide solution. Causality: Maintaining a low temperature is paramount to prevent side reactions and the potential for rearrangement of the propargyl system.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) using a non-polar eluent (e.g., hexanes).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This protonates any remaining acetylide and neutralizes the base. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. The organic phase contains the desired product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield the pure liquid product.

Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two alkyne termini. This allows for a programmed, stepwise elaboration of the molecular scaffold.

Caption: Synthetic workflow illustrating orthogonal reactivity.

Selective Deprotection of the Trimethylsilyl Group

The TMS group can be selectively removed to unmask the second terminal alkyne, yielding the parent 1,4-pentadiyne[9]. This transformation is typically achieved under mild conditions that leave other functional groups intact.

-

Protocol Standard: A solution of the silylated compound in methanol or THF is treated with a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of tetrabutylammonium fluoride (TBAF)[5][6]. The reaction is often complete within an hour at room temperature. The volatile TMS-fluoride or TMS-methoxide byproducts are easily removed during workup.

Applications in Coupling Reactions

This building block is ideally suited for metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for linking molecular fragments.

-

Sonogashira Coupling: The terminal alkyne (C5) can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This forms a C(sp)-C(sp²) bond, a common linkage in conjugated materials and pharmaceutical agents.

-

Cadiot-Chodkiewicz Coupling: The terminal alkyne can be coupled with a 1-haloalkyne to synthesize unsymmetrical diynes, which are precursors to complex natural products and polymers.

The true elegance of using this compound is the ability to perform these reactions sequentially. For instance, one could first perform a Sonogashira coupling at the C5 position, then deprotect the TMS group at C1, and subsequently perform a second, different coupling reaction at the newly revealed terminal alkyne. This provides a controlled, stepwise route to complex, unsymmetrically substituted diyne structures that would be difficult to access otherwise.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists precise control over sequential bond formation. Its well-defined structure, characterized by two electronically isolated and orthogonally reactive alkyne moieties, makes it an invaluable tool. The ability to selectively functionalize one alkyne while the other remains protected, and then deprotect and react the second, provides a reliable and powerful pathway for the synthesis of complex molecules. For researchers in materials science and drug development, mastering the use of this reagent opens a direct route to novel conjugated systems and intricately functionalized lead compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H12Si). Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction of 1,4‐bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4– Zintl anions and the influence of water. Retrieved January 5, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 71789-10-1). Retrieved January 5, 2026, from [Link]

-

University of Western Australia. (n.d.). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. UWA Profiles and Research Repository. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). 1,4-Pentadiyne. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Trimethylsilylpent-1-en-4-yne. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). (E)-1-trimethylsilyl-2-phenyl-1,4-pentadiene. Retrieved January 5, 2026, from [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C8H12Si | CID 144510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H12Si) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. gelest.com [gelest.com]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. This compound (CAS 71789-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Trimethylsilyl-1,4-pentadiyne: A Technical Guide

Abstract

Introduction: The Significance of 1-Trimethylsilyl-1,4-pentadiyne

This compound, with the chemical formula C₈H₁₂Si and a molecular weight of approximately 136.27 g/mol , is a bifunctional molecule featuring both a terminal alkyne and a trimethylsilyl-protected alkyne.[1][2][3] This structure allows for selective reactions at the terminal alkyne, while the TMS group can be deprotected under specific conditions for further functionalization. Its utility in click chemistry, cross-coupling reactions, and the synthesis of complex organic scaffolds makes a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural elucidation.

The IUPAC name for this compound is trimethyl(penta-1,4-diynyl)silane.[1][4][5] This guide will provide the expected spectroscopic data that enables unambiguous identification and characterization of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its unique electronic and structural environment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of TMS-pentadiyne is expected to be relatively simple, with distinct signals for the trimethylsilyl protons, the methylene protons, and the terminal alkynyl proton. The shielding effect of the cylindrical π-electron cloud of the triple bonds significantly influences the chemical shifts of nearby protons.[6][7]

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -Si(CH ₃)₃ | ~ 0.1 - 0.2 | Singlet | - | 9H |

| -C≡C-CH ₂-C≡CH | ~ 2.8 - 3.2 | Triplet | ~ 2.5 - 3.0 | 2H |

| -C≡CH | ~ 2.0 - 2.5 | Triplet | ~ 2.5 - 3.0 | 1H |

Causality Behind Expected Shifts:

-

Trimethylsilyl Protons (-Si(CH₃)₃): These protons are highly shielded due to the electropositive nature of silicon and are consistently found far upfield, typically as a sharp singlet.

-

Methylene Protons (-CH₂-): These protons are deshielded by the adjacent sp-hybridized carbons of the two alkyne groups. Long-range coupling (⁴J) with the terminal alkynyl proton is expected to split this signal into a triplet.[7]

-

Alkynyl Proton (-C≡CH): The terminal alkynyl proton is shielded by the induced magnetic field from the π-electrons of the triple bond, causing it to appear at a higher field (lower ppm) than vinylic or aromatic protons.[8] It is expected to be split into a triplet by the neighboring methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. The sp-hybridized carbons of the alkyne moieties are the most characteristic feature.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H₃ | ~ -1.0 - 1.0 |

| -C≡C-C H₂-C≡CH | ~ 15 - 25 |

| -C ≡C-Si(CH₃)₃ | ~ 85 - 95 |

| -C≡C -Si(CH₃)₃ | ~ 105 - 115 |

| -CH₂-C ≡CH | ~ 80 - 90 |

| -CH₂-C≡C H | ~ 70 - 80 |

Rationale for Chemical Shift Assignments:

-

The trimethylsilyl carbons appear upfield.

-

The sp³-hybridized methylene carbon is found in the typical alkane region.

-

The sp-hybridized carbons of the alkynes resonate in a distinct downfield region (70-115 ppm).[7] The carbon attached to the silicon atom is expected to be the most downfield of the alkyne carbons due to the combined effects of the triple bond and the silicon atom.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert to the analyte and provides a deuterium signal for field-frequency locking.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width will be necessary (e.g., -10 to 220 ppm).

-

Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent features will be the absorptions corresponding to the alkyne C-H and C≡C bonds, as well as vibrations involving the trimethylsilyl group.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| ≡C-H (Terminal Alkyne) | Stretch | ~ 3300 | Strong, Sharp |

| C≡C (Terminal Alkyne) | Stretch | ~ 2100 - 2140 | Weak to Medium |

| C≡C (Silyl-substituted) | Stretch | ~ 2170 - 2180 | Medium to Strong |

| C-H (sp³) | Stretch | ~ 2850 - 3000 | Medium |

| Si-CH₃ | Symmetric deformation | ~ 1250 | Strong |

| Si-C | Stretch | ~ 840 and ~ 760 | Strong |

Interpretation of IR Data:

-

The sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne's ≡C-H bond.[6][9]

-

The C≡C stretching frequencies are diagnostic. The terminal alkyne typically shows a weaker absorption than the silyl-substituted alkyne. The attachment of silicon to the alkyne often increases the intensity of the C≡C stretching band.[6]

-

The strong absorptions at approximately 1250 cm⁻¹ and in the 840-760 cm⁻¹ region are characteristic of the trimethylsilyl group.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) can be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data:

The molecular ion (M⁺) peak is expected at an m/z of 136.[5] However, this peak may be of low intensity due to the facile fragmentation of the molecule.

Expected Fragmentation Pattern: The fragmentation of trimethylsilyl derivatives is well-documented.[10][11] Key fragmentation pathways for this compound are expected to include:

-

Loss of a methyl group ([M-15]⁺): This is a very common fragmentation for TMS-containing compounds, leading to a prominent peak at m/z = 121. This fragment is often the base peak.

-

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic and often intense peak at m/z = 73 is expected.

-

Cleavage of the propargylic C-C bond: Loss of a propargyl radical (·CH₂C≡CH) would result in a fragment at m/z = 97.

-

Loss of the terminal acetylene proton ([M-1]⁺): A peak at m/z = 135 may be observed.

Table of Predicted Major Fragments:

| m/z | Proposed Fragment |

| 136 | [C₈H₁₂Si]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 97 | [M - C₃H₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms) suitable for separating non-polar compounds.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak.

-

-

MS Detection (Electron Ionization):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a detailed framework of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on established principles of spectroscopy and analysis of related structures. The provided protocols offer a standardized approach for researchers to obtain and validate this data. The combination of a strong, sharp ≡C-H stretch in the IR, characteristic alkyne signals in the ¹³C NMR, a simple and predictable ¹H NMR pattern, and a dominant [M-15]⁺ fragment in the mass spectrum provides a unique spectroscopic fingerprint for this valuable chemical entity.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound (C8H12Si). [Link]

-

OpenOChem Learn. (n.d.). Alkynes. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). The intensity ratio of mass peak at m/z = 73 (trimethylsilyl ion) to...[Link]

-

NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. [Link]

-

ResearchGate. (n.d.). Selected IR absorption bands (cm-1) of the ligand, and its complexes. [Link]

-

University of Bristol. (n.d.). 13C NMR Spectroscopy. [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NIH. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

The University of Western Australia. (n.d.). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

RSC Publishing. (2020). Long-Range Coupling in Cyclic Silanes. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. (1988). The Molecular Structure of 3Methylene1,4-pentadiene Studied by Gas-Phase Electron Diffraction and by Vibrational, NMR and Ultraviolet Spectroscopy. [Link]

-

OUCI. (1997). Synthesis, characterisation and reactions of 1,3-bis(trimethylsilyl)-1-aza-allyl-lanthanide complexes. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. gelest.com [gelest.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

Guide to the Stability and Storage of 1-Trimethylsilyl-1,4-pentadiyne

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Challenges of a Versatile Building Block

1-Trimethylsilyl-1,4-pentadiyne is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a methylene-interrupted di-alkyne system with one terminus protected by a trimethylsilyl (TMS) group, offers a versatile platform for the construction of complex molecular architectures. The TMS group serves a critical dual purpose: it prevents the unwanted reactivity of the acidic acetylenic proton and enhances the compound's stability and handling characteristics compared to its gaseous and unstable parent, acetylene.[1][2] This strategic protection allows for selective reactions, such as Sonogashira couplings, at the unprotected terminal alkyne, with the TMS-protected end available for subsequent deprotection and further functionalization.[2][3]

However, the very features that make the TMS group an effective protecting agent—its lability under specific conditions—also present significant challenges for stability and long-term storage.[1][4][5] Understanding the chemical vulnerabilities of this compound is paramount for researchers who rely on its purity and integrity for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the factors governing its stability, detailed protocols for optimal storage, and best practices for safe handling, grounded in both chemical principles and established safety data.

Section 1: Chemical Profile and Factors Governing Stability

The stability of this compound is not absolute. It is a dynamic interplay between its molecular structure and its external environment. The parent compound, 1,4-pentadiyne, is known to be unstable, discoloring at room temperature and posing a risk of rearrangement or oligomerization.[6] The introduction of the bulky trimethylsilyl group significantly enhances thermal stability.[3] However, several environmental factors can compromise the compound's integrity.

Temperature

As with most reactive organic compounds, temperature is a critical factor. Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of decomposition, polymerization, or isomerization. Safety Data Sheets (SDS) and supplier information consistently recommend storing the material in a cool place and often specify refrigeration.[7][8]

-

Causality: Lowering the temperature to refrigerated conditions (typically 2-8 °C) drastically reduces the rate of potential degradation pathways. Given that the compound is a highly flammable liquid with a low flash point, keeping it cool also minimizes the vapor pressure, reducing the risk of forming explosive mixtures with air.[7]

Atmospheric Exposure: Moisture and Oxygen

The silicon-carbon bond in trimethylsilyl alkynes is susceptible to cleavage, a process known as protodesilylation. This reaction is the primary pathway for unintended deprotection and degradation during storage.

-

Moisture (Hydrolysis): The TMS group is notably labile and can be cleaved by moisture, a reaction that can be catalyzed by trace amounts of acid or base.[4][9] Exposure to atmospheric humidity can lead to the slow hydrolysis of the TMS group, regenerating the terminal alkyne. This is highly undesirable as the unprotected 1,4-pentadiyne is less stable.[6]

-

Oxygen: While the TMS-protected alkyne is relatively stable to oxygen, the unprotected terminal alkyne can be susceptible to oxidative coupling reactions, particularly in the presence of trace metals. Long-term exposure to air is ill-advised.

-

Expert Insight: The imperative for an inert atmosphere (e.g., Argon or Nitrogen) cannot be overstated. This practice directly mitigates the two primary atmospheric risks by displacing both moisture and oxygen, thereby preserving the integrity of the crucial TMS protecting group.

Chemical Incompatibility

The reactivity profile of this compound dictates that it must be stored away from several classes of chemicals.

-

Strong Oxidizing Agents: The alkyne functional groups are electron-rich and can be readily oxidized, leading to complete decomposition of the molecule.[10]

-

Bases (e.g., Ammonia, Carbonates): Basic conditions are well-established methods for the deliberate deprotection of TMS-alkynes.[4] Storage in proximity to bases, or even in glassware that has not been properly neutralized, can lead to catalytic removal of the TMS group.

-

Acids: While often considered more stable to acid than to base, the TMS group can still be cleaved under acidic conditions.[9]

-

Fluoride Ions: Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), are exceptionally effective at cleaving the Si-C bond and are used for routine deprotection.[4] Cross-contamination with fluoride sources must be rigorously avoided.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to ensure the compound's purity and obtain reliable experimental results.

Quantitative Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes vapor pressure and slows decomposition pathways.[7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis of the TMS group by excluding moisture and air.[4][9] |

| Container | Tightly sealed amber glass bottle | Protects from light and prevents leakage of flammable vapors. |

| Location | Well-ventilated, flame-proof area | Complies with safety standards for highly flammable liquids.[7] |

| Incompatibles | Store separately from acids, bases, oxidizing agents, and fluoride sources. | Prevents chemical degradation and unintended deprotection.[4][10] |

Detailed Experimental Protocol: Long-Term Storage

-

Procurement: Upon receipt, immediately transfer the manufacturer's sealed bottle to a designated, properly ventilated, flame-proof refrigerator operating at 2–8 °C.

-

Inerting (First Use): Before opening for the first time, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surfaces.

-

Workspace Preparation: Conduct all manipulations within a certified fume hood. Ensure all sources of ignition (hot plates, static discharge, open flames) are eliminated.[7]

-

Inert Gas Blanket: Gently flush the headspace of the bottle with a dry, inert gas (Argon or Nitrogen) using a long needle connected to a gas line, with a second, shorter needle serving as a vent.

-

Sealing: Immediately after flushing, tightly cap the bottle. For enhanced protection, wrap the cap and neck junction with Parafilm® to create a secondary barrier against moisture ingress.

-

Labeling: Ensure the bottle is clearly labeled with the compound name, date received, date opened, and a warning for flammability.

-

Return to Storage: Promptly return the sealed and inerted container to the 2–8 °C refrigerator.

Detailed Experimental Protocol: Aliquoting for Daily Use

-

Preparation: Remove the main stock bottle from the refrigerator and allow it to equilibrate to room temperature in a desiccator. Prepare a smaller, oven-dried, and Argon-flushed vial for the aliquot.

-

Safe Transfer: In a fume hood, use a clean, dry syringe or cannula to transfer the required volume from the main stock bottle to the smaller vial under a positive pressure of inert gas.

-

Resealing Stock: Immediately re-blanket the headspace of the main stock bottle with inert gas, seal tightly with the cap and Parafilm®, and return it to the refrigerator.

-

Using the Aliquot: The smaller vial can now be used for the experiment. This practice minimizes the number of times the main stock container is opened, significantly reducing the cumulative risk of contamination and degradation.

Section 3: Visualization of Safety and Handling Workflow

To ensure user safety and material integrity, a strict workflow must be followed. The diagram below outlines the critical decision and action points for handling this compound.

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

This compound is a powerful tool for synthetic chemists, but its utility is directly tied to its chemical purity. The principal threats to its stability are elevated temperature, moisture, and incompatible chemical agents that can induce deprotection or decomposition. By implementing a rigorous storage protocol centered on refrigeration, inert atmosphere, and isolation from incompatible substances, researchers can ensure the long-term integrity of this reagent. Adherence to the detailed handling procedures outlined in this guide will not only preserve the material but also ensure a safe laboratory environment, leading to more reliable and reproducible scientific outcomes.

References

-

Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: Chinese Journal of Organic Chemistry URL: [Link]

-

Title: Silanes as Protecting Groups for Terminal Alkyne Source: Gelest URL: [Link]

-

Title: this compound | C8H12Si Source: PubChem URL: [Link]

-

Title: Some Aspects of the Chemistry of Alkynylsilanes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 15.2 Use of protecting groups Source: Lumen Learning - Organic Chemistry II URL: [Link]

-

Title: Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups Source: CureFFI.org URL: [Link]

-

Title: Some Aspects of the Chemistry of Alkynylsilanes Source: Gelest, Inc. URL: [Link]

-

Title: Other Reactions of Silyl Alkynes Source: Gelest URL: [Link]

-

Title: 1,4-Pentadiyne Source: Wikipedia URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: Carboxylate-Catalyzed C-Silylation of Terminal Alkynes Source: ACS Publications - Organic Letters URL: [Link]

-

Title: this compound (C8H12Si) Source: PubChemLite URL: [Link]

-

Title: Chemical Properties of this compound (CAS 71789-10-1) Source: Cheméo URL: [Link]

-

Title: Are trimethylsilyl protected alkynes stable towards acids and bases? Source: ResearchGate URL: [Link]

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 96%, 25 G | Labscoop [labscoop.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 1-Trimethylsilyl-1,4-pentadiyne

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-Trimethylsilyl-1,4-pentadiyne (CAS No. 71789-10-1). As a bifunctional molecule featuring both a terminal alkyne and a silyl-protected alkyne, this reagent is valuable in organic synthesis, particularly in click chemistry and as a building block for more complex structures[1][2][3]. However, its structural features—specifically the high flammability and the reactivity of the terminal alkyne—necessitate rigorous safety measures. This document synthesizes information from safety data sheets, chemical databases, and general best practices for related compounds to provide a self-validating system for its safe use in a laboratory setting.

Core Hazard Profile and Physicochemical Properties

A foundational understanding of a chemical's intrinsic properties is the cornerstone of a robust safety protocol. This compound is a highly flammable liquid whose vapors can form explosive mixtures with air[4][5]. The primary risks associated with this compound are fire and explosion, with secondary risks including potential skin and respiratory irritation[6].

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a universal summary of the key hazards.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[6] | Danger | 🔥 |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6] | Danger | corrosive |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] | Warning | ! |

Note: The Skin Corrosion and STOT SE classifications are based on aggregated GHS information from a limited number of notifiers and should be treated as potential hazards requiring appropriate precautions[6].

Physicochemical Data

Understanding the physical properties is critical for predicting the behavior of the chemical during handling, storage, and in the event of a spill. For instance, its high vapor pressure and low flash point (not explicitly stated but implied by its flammability classification) mean that flammable concentrations of vapor can accumulate quickly at room temperature.

| Property | Value | Source |

| CAS Number | 71789-10-1 | [4][6] |

| Molecular Formula | C₈H₁₂Si | [6][7] |

| Molecular Weight | 136.27 g/mol | [6] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 315 K (42 °C) at 0.033 bar | [7] |

| InChIKey | JKYMNPFNLMDSFG-UHFFFAOYSA-N | [6][7] |

Pre-Handling and Engineering Controls: Establishing a Safe Workspace

The causality behind establishing a safe workspace is to proactively mitigate risks before the chemical is even handled. The high flammability of this compound dictates the primary engineering controls.

Ventilation

All manipulations must be performed within a certified chemical fume hood to prevent the accumulation of flammable vapors and to minimize inhalation exposure[9]. The fume hood sash should be kept as low as possible.

Ignition Source Control

Due to the high risk of fire and explosion, all potential ignition sources must be rigorously excluded from the work area. This includes:

-

Electrical Equipment: Use only explosion-proof electrical equipment, including stirring plates, heating mantles, and ventilation systems[4].

-

Static Discharge: The compound's low electrical conductivity can lead to the buildup of static electricity during transfer. All metal equipment, containers, and receiving vessels must be grounded and bonded[4][10]. Use of anti-static mats is also recommended.

-

Open Flames and Hot Surfaces: Prohibit all open flames (Bunsen burners) and ensure hot plates or other heating devices are not in the immediate vicinity[4].

Inert Atmosphere

While not always mandatory for simple transfers, for reactions involving heating or the use of pyrophoric reagents, an inert atmosphere (e.g., nitrogen or argon) is crucial. This is a common practice for handling reactive organosilicon compounds and alkynes to prevent side reactions and potential peroxide formation, which can be explosive upon concentration[10][11].

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the researcher and the chemical. The selection of PPE must be based on the specific hazards of this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or EN166 standards[4]. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated[9][12]. |

| Body Protection | Flame-resistant laboratory coat | Provides a barrier against splashes and offers protection in case of a flash fire[12]. |

| Respiratory Protection | Not typically required if used in a fume hood | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge (Type A, Brown) is necessary[4]. |

Standard Operating Protocol: A Step-by-Step Workflow

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the preceding safety measures are in place before proceeding.

Preparation and Setup

-

Designate Work Area: Cordon off the area within the fume hood where the experiment will take place.

-

Verify Engineering Controls: Confirm the fume hood is operational and airflow is adequate.

-

Remove Ignition Sources: Conduct a thorough check for and remove all potential ignition sources.

-

Assemble PPE: Don all required personal protective equipment.

-

Prepare Spill Kit: Ensure a spill kit appropriate for flammable liquids (containing non-combustible absorbent material like sand or vermiculite) is immediately accessible.

-

Grounding: If transferring from a metal container, ensure it is properly grounded and bonded to the receiving vessel[4].

Chemical Handling and Transfer

-

Equilibration: Allow the reagent bottle, which requires refrigeration, to warm to room temperature in the fume hood before opening to prevent moisture condensation[13][14].

-

Inert Gas Purge: If using an inert atmosphere, purge the reaction vessel with nitrogen or argon.

-

Transfer: Use only non-sparking tools for opening containers[4]. Transfer the liquid slowly and carefully using a syringe or cannula to minimize splashing and vapor generation[9].

-

Closure: Tightly close the container immediately after use[4].

Post-Handling and Cleanup

-

Quenching: Quench any residual reagent in reaction vessels using appropriate, non-vigorous methods before cleaning.

-

Decontamination: Clean the work area thoroughly.

-

Waste Disposal: Dispose of all waste, including contaminated gloves and absorbent materials, in a designated, sealed container for hazardous flammable waste[9].

-

Storage: Return the reagent to a cool, dry, well-ventilated, and flame-proof storage area, preferably under refrigeration as recommended[9][13][14].

Workflow for Safe Handling of this compound

Caption: A sequential workflow for handling this compound.

Emergency Procedures: Mitigating Incidents

Preparedness is key to effectively managing chemical incidents.

Spills

In the event of a spill, the primary objective is to control the ignition sources and contain the material safely.

-

Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is inadequate.

-

Ignition Control: Remove all ignition sources from the area.

-

Containment: Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[9].

-

Ventilate: Ventilate the area thoroughly.

Spill Response Decision Tree

Caption: A decision-making framework for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes[4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention[4].

Fire Fighting

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray may be used to cool closed containers but may be ineffective at extinguishing the fire[4].

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA)[4].

-

Hazards: Containers may explode when heated. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon oxides and silicon dioxide[4].

References

-

Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

-

PubChem. This compound | C8H12Si | CID 144510. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 71789-10-1). [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Changfu Chemical. Organosilicon Compounds: Everything You Need to Know. [Link]

-

American Chemistry Council. Safety Guides. [Link]

-

Dudek, M., & Rogoziński, T. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health. [Link]

-

PubChemLite. This compound (C8H12Si). [Link]

-

Silicones Environmental, Health and Safety Center. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

PubMed. (2025, November 13). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. [Link]

-

Wikipedia. 1-Hexyne. [Link]

-

MDPI. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. [Link]

-

NJ.gov. 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY. [Link]

Sources

- 1. Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C8H12Si | CID 144510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 1-Hexyne - Wikipedia [en.wikipedia.org]

- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 10. globalsilicones.org [globalsilicones.org]

- 11. 1,4-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound, 96%, 25 G | Labscoop [labscoop.com]

- 14. gfschemicals.com [gfschemicals.com]

A Comprehensive Technical Guide to the Solubility of 1-Trimethylsilyl-1,4-pentadiyne in Organic Solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 1-trimethylsilyl-1,4-pentadiyne, a key building block in modern organic synthesis and medicinal chemistry. Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies. This document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the physicochemical properties of the molecule, present a detailed solubility profile in common organic solvents, and provide a rigorous, step-by-step protocol for the empirical determination of its solubility.

Introduction to this compound

This compound is a versatile bifunctional molecule featuring a terminal alkyne and a trimethylsilyl-protected internal alkyne. This unique structure allows for selective, sequential reactions, making it a valuable synthon in the construction of complex molecular architectures.

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a five-carbon chain with a terminal triple bond and a second triple bond at the other end, which is capped by a bulky, nonpolar trimethylsilyl (TMS) group.[1] This TMS group not only provides steric protection, preventing unwanted side reactions like oligomerization, but also significantly influences the molecule's overall polarity and, consequently, its solubility.[2]

Caption: 2D Structure of this compound.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₂Si[1]

-

Molecular Weight: 136.27 g/mol [1]

-

Appearance: Colorless liquid[3]

-

Boiling Point: 42 °C at reduced pressure[3]

The Critical Role of Solubility in Synthetic Utility

The efficacy of this compound in synthetic protocols is directly linked to its ability to dissolve in the reaction medium. Proper solvation is essential for:

-

Homogeneous Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular collisions.

-

Reagent Accessibility: Allowing access to both the terminal and (post-deprotection) internal alkyne functionalities.

-

Process Scalability: Predictable solubility is crucial for transitioning from laboratory-scale experiments to pilot-plant and manufacturing scales.

-

Purification: Knowledge of solubility is fundamental for developing effective extraction and crystallization procedures.

Theoretical Principles of Solubility

The solubility of this compound is governed by the well-established principle of "like dissolves like." This principle is a practical application of understanding intermolecular forces between the solute (this compound) and the solvent molecules.

The molecule itself is predominantly nonpolar . The hydrocarbon backbone (pentadiyne) and the bulky trimethylsilyl group contribute to its nonpolar character through weak van der Waals forces (London dispersion forces). The molecule lacks significant dipole moments and does not have hydrogen bond donor or acceptor capabilities.

Therefore, it is predicted to be highly soluble in solvents that are also nonpolar or have low polarity, as the intermolecular interactions between the solute and solvent will be energetically favorable. Conversely, it will exhibit poor solubility in highly polar solvents, such as water, due to the inability of the nonpolar solute to overcome the strong hydrogen bonding network of the polar solvent.

Solubility Profile of this compound

While extensive quantitative solubility data for this specific compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on the solubility of structurally similar compounds, such as 1-(trimethylsilyl)-1-propyne, and from solvents used in published reaction protocols involving silylated alkynes.[4][5][6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Miscible / Highly Soluble | The nonpolar nature of these solvents aligns perfectly with the solute. Van der Waals forces are the primary intermolecular interactions for both, leading to favorable mixing. Hexane is commonly used as a solvent for extraction of silylated compounds.[4][7] Toluene is a documented solvent for reactions involving trimethylsilyl-substituted alkynes.[5] |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble / Miscible | These solvents possess a slight dipole moment but are predominantly nonpolar in character. They can effectively solvate the nonpolar solute. THF is a widely used solvent for the alkylation of terminal alkynes.[6] DCM is also a common solvent for reactions and purification of silylated alkynes.[8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less compatible with the nonpolar solute. While some solubility might be observed, miscibility is not expected. Acetone has been used as a solvent for the synthesis of related silylated diynes, suggesting some degree of solubility is achievable.[9] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen-bonding networks of these solvents would be disrupted by the nonpolar solute in an energetically unfavorable process. The general insolubility of alkynes in water is well-documented.[4] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, empirical determination is essential. The following protocol provides a reliable method for both qualitative and semi-quantitative solubility assessment.

Materials and Reagents

-

This compound (≥96% purity)

-

Selected organic solvents (analytical grade)

-

Small, clear glass vials (e.g., 4 mL) with caps

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

Qualitative Miscibility/Solubility Test

This rapid test is used to determine if the compound is miscible, soluble, or insoluble in a given solvent at a defined concentration.

Caption: Workflow for qualitative solubility determination.

Procedure:

-

Add 1.0 mL of the selected solvent to a clean, dry glass vial.

-

Add 0.1 mL (100 µL) of this compound to the solvent.

-

Securely cap the vial and vortex vigorously for 60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed at a constant temperature (e.g., 25 °C) for 10 minutes.

-

Visually inspect the mixture.

-

Soluble/Miscible: The mixture is a single, clear, homogeneous phase.

-

Insoluble: The mixture is cloudy, contains two distinct liquid layers, or has visible droplets of undissolved solute.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the saturation solubility of the compound in a specific solvent at a given temperature.[9]

Procedure:

-

Add a known volume of the solvent (e.g., 2.0 mL) to a vial.

-

Add an excess amount of this compound (e.g., 0.5 mL) to the solvent. This is to ensure that a saturated solution is formed.

-

Seal the vial and place it in a shaker bath at a constant temperature for 24 hours to allow the system to reach equilibrium.

-

After 24 hours, cease agitation and allow the excess undissolved solute to separate (either by settling or centrifugation).

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Prepare a series of dilutions of this aliquot in the pure solvent.

-

Analyze the concentration of the diluted samples using a pre-calibrated analytical method such as GC or HPLC.

-

Calculate the original concentration of the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Troubleshooting and Practical Considerations

-

Solvent Purity: Always use high-purity, anhydrous solvents, as trace amounts of water or other impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and recorded temperature.

-

Equilibrium Time: For quantitative analysis, ensure sufficient time is allowed for the system to reach equilibrium. 24 hours is a standard starting point, but this may need to be validated for specific solute-solvent systems.

-

Safety: this compound is a highly flammable liquid.[10] Handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a predominantly nonpolar molecule, a characteristic dictated by its hydrocarbon backbone and trimethylsilyl group. This structural feature renders it highly soluble in nonpolar and weakly polar aprotic organic solvents such as hexane, toluene, THF, and dichloromethane, while being insoluble in polar protic solvents like water. This guide provides a robust framework for understanding and predicting its solubility behavior, along with validated experimental protocols for its empirical determination. A thorough understanding of these solubility characteristics is a cornerstone for the successful application of this versatile reagent in research and development.

References

-

Alkylation of 1-alkynes in THF. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

- Buck, M. & Chong, J. M. (2001). A simple and effective alkylation of terminal alkynes. Tetrahedron Letters, 42(34), 5825-5827.

-

Classification of organic compounds By solubility. (n.d.). Retrieved January 5, 2026, from [Link]

-

Et3Al reagent system in the homo-coupling of trimethylsilyl-substituted alkynes. (2014). PMC. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

-

1,4-bis(trimethylsilyl)buta-1,3-diyne. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. (2018). The University of Western Australia Profiles and Research Repository. Retrieved January 5, 2026, from [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (2018). PMC. Retrieved January 5, 2026, from [Link]

-

internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

The Experimental Determination of Solubilities. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-methyl-2-(trimethylsilyl)indole. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Hexane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(Trimethylsilyl)-1,4-pentadiyne. (n.d.). Chemical Suppliers. Retrieved January 5, 2026, from [Link]

-

Ruthenium-Catalyzed Regioselective Hydrohalogenation of Alkynes Mediated by Trimethylsilyl Triflate. (2022). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Trihaloniobium Alkyne Complexes. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]

-

Homo-coupling of trimethylsilyl-substituted alkynes by Cp2ZrCl2 – Et3Al reagent. (2014). PMC. Retrieved January 5, 2026, from [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Alkylation of 1-alkynes in THF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C8H12Si | CID 144510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cp2ZrCl2 – Et3Al reagent system in the homo-coupling of trimethylsilyl-substituted alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Discovery and history of "1-Trimethylsilyl-1,4-pentadiyne"

An In-Depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne

Abstract